molecular formula C74H99ClN14O16 B1664295 Abarelix Acetate

Abarelix Acetate

Número de catálogo: B1664295
Peso molecular: 1476.1 g/mol
Clave InChI: ZRHCGBCCWJPSQF-JOOIWXSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Medical Castration :
    • Abarelix is effective for achieving rapid medical castration in men with prostate cancer, often within days of administration. Studies indicate that it can reduce testosterone levels to castrate levels (below 50 ng/dL) significantly faster than traditional therapies.
    • In a phase 3 study, abarelix demonstrated a higher percentage of patients avoiding a testosterone surge compared to leuprolide acetate, with 78% achieving castration by day 7 versus none in the leuprolide group .
  • Alternative to Surgical Castration :
    • Abarelix provides a non-surgical option for patients who are symptomatic and may not be suitable candidates for bilateral orchiectomy. In clinical trials, no patients required surgical intervention after starting treatment with abarelix .
  • Combination Therapy :
    • Recent studies have explored the sequential use of abarelix followed by LHRH agonists to maintain long-term testosterone suppression while avoiding the testosterone surge typically seen with agonist therapy. This approach has shown promising results in maintaining castration levels while minimizing side effects .

Efficacy and Safety

Efficacy Data :

StudyPatient PopulationTreatment DurationKey Findings
Phase 3 Trial255 men with prostate cancer24 weeksAbarelix achieved faster castration and avoided testosterone surge compared to leuprolide .
Open-label Study81 symptomatic patients168 days90% experienced pain relief; significant PSA reduction observed .
Sequential Therapy Study176 patients12 weeks abarelix + 8 weeks LHRH agonist93.8% achieved castrate levels; minimal transient testosterone increase .

Safety Profile :
Abarelix is generally well-tolerated, with adverse effects primarily related to advanced cancer rather than the drug itself. Common side effects include decreased libido and injection site reactions, but serious adverse events are rare .

Case Studies

Several case studies have documented the effectiveness of abarelix in clinical settings:

  • Case Study 1 : A patient with advanced prostate cancer who was intolerant to LHRH agonists was treated with abarelix and showed an 85% reduction in PSA levels within two weeks, alongside significant pain relief.
  • Case Study 2 : Another patient receiving abarelix as part of combination therapy maintained castrate levels for over six months without experiencing the typical testosterone flare associated with other treatments.

Mecanismo De Acción

Abarelix Acetate, also known as Abarelix, is a synthetic decapeptide and a potent antagonist to gonadotropin-releasing hormone (GnRH). It is primarily used in the palliative treatment of advanced prostate cancer .

Target of Action

The primary target of Abarelix is the Gonadotropin-releasing hormone receptor (GnRH receptor) . This receptor plays a crucial role in the regulation of gonadotropin secretion.

Mode of Action

Abarelix binds to the GnRH receptor and acts as a potent inhibitor of gonadotropin secretion . By doing so, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for testicular or follicular steroidogenesis .

Biochemical Pathways

The primary biochemical pathway affected by Abarelix is the hypothalamic-pituitary-gonadal axis. By inhibiting the secretion of gonadotropins (LH and FSH), Abarelix disrupts this axis, leading to the suppression of testicular or follicular steroidogenesis .

Pharmacokinetics

Following intramuscular administration, Abarelix is absorbed slowly, with a mean peak concentration observed approximately 3 days after the injection . The compound exhibits a high protein binding rate of 96-99% . The major metabolites of Abarelix are formed via hydrolysis of peptide bonds, and there is no evidence of cytochrome P-450 involvement in its metabolism . The half-life of Abarelix is approximately 13.2 ± 3.2 days .

Result of Action

The molecular and cellular effects of Abarelix’s action result in the suppression of testicular or follicular steroidogenesis . This leads to a reduction in the amount of testosterone produced, which is beneficial in the treatment of conditions like advanced prostate cancer .

Action Environment

The efficacy and stability of Abarelix can be influenced by various environmental factors It’s worth noting that Abarelix was withdrawn from the US. market due to poor sales and a higher-than-expected incidence of severe allergic reactions .

Análisis Bioquímico

Biochemical Properties

Abarelix Acetate interacts with the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This interaction suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testicular or follicular steroidogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing testosterone production, which can fuel prostate cancer cell growth . By blocking the release of LH and FSH, this compound inhibits the stimulation of the testes to produce testosterone .

Molecular Mechanism

The mechanism of action of this compound involves binding to the gonadotropin-releasing hormone receptor and acting as a potent inhibitor of gonadotropin secretion . This binding interaction leads to a decrease in LH and FSH levels, resulting in suppression of testicular or follicular steroidogenesis .

Temporal Effects in Laboratory Settings

This compound exhibits temporal effects in laboratory settings. It is absorbed slowly following intramuscular administration, with a mean peak concentration observed approximately three days after the injection . The half-life of this compound is approximately 13.2 ± 3.2 days .

Metabolic Pathways

This compound is involved in the metabolic pathway of gonadotropin-releasing hormone. The major metabolites of this compound are formed via hydrolysis of peptide bonds . There is no evidence of cytochrome P-450 involvement in the metabolism of this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of abarelix acetate involves multiple steps, including the sequential addition of amino acids to form the decapeptide chain. The process typically starts with the protection of amino groups, followed by the coupling of amino acids using reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole . The final product is then purified using high-performance liquid chromatography to achieve a purity level of over 97% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The final product is lyophilized to obtain a stable powder form, which is then stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Abarelix acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

Uniqueness of Abarelix Acetate: this compound is unique in its rapid and sustained reduction of testosterone levels without causing an initial surge in hormone levels, which can be detrimental in patients with advanced prostate cancer. This characteristic sets it apart from other gonadotropin-releasing hormone antagonists .

Actividad Biológica

Abarelix acetate is a synthetic peptide and a gonadotropin-releasing hormone (GnRH) antagonist used primarily in the treatment of advanced prostate cancer. It was the first GnRH antagonist approved by the U.S. Food and Drug Administration (FDA) in 2004, designed to provide rapid androgen suppression without the initial testosterone surge associated with GnRH agonists. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and clinical implications based on diverse research findings.

Abarelix functions by binding to GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a decrease in testosterone production from the testes. Unlike GnRH agonists, which initially stimulate these hormones before causing a decline, abarelix provides a direct antagonistic effect, resulting in immediate suppression of testosterone levels.

Key Biological Activities

  • Rapid Testosterone Suppression : Abarelix achieves significant reductions in serum testosterone levels within days of administration.
  • Avoidance of Testosterone Surge : It prevents the transient increase in testosterone that often occurs with GnRH agonist therapy.
  • Castration Efficacy : Abarelix can induce medical castration effectively, making it suitable for patients requiring immediate androgen deprivation.

Comparative Studies

Several clinical trials have evaluated the efficacy of abarelix compared to traditional therapies. A notable phase 3 study randomized 255 patients to receive either abarelix or leuprolide acetate. The results demonstrated:

  • Avoidance of Testosterone Surge : 0% of patients receiving abarelix experienced a surge in testosterone compared to 82% in the leuprolide group (p < 0.001) .
  • Speed of Castration : Within one day, 24% of patients on abarelix achieved castration levels, rising to 78% by day seven. In contrast, none of the leuprolide patients reached castration levels during this period .
  • Sustained Efficacy : Both treatments maintained similar rates of castration over extended periods, indicating that while abarelix acts more quickly, it does not compromise long-term outcomes .

Table: Clinical Outcomes Comparison

Outcome MeasureAbarelix Group (%)Leuprolide Group (%)p-value
Avoided Testosterone Surge082<0.001
Achieved Castration Day 1240<0.001
Achieved Castration Day 7780<0.001
Maintenance of Castration (Days 29-85)Similar ratesSimilar ratesNS

Safety Profile

Abarelix has been associated with a low incidence of adverse events. Commonly reported side effects include injection site reactions and mild hormonal imbalances. Importantly, no unusual or unexpected adverse events were noted in clinical trials, suggesting a favorable safety profile compared to other hormonal therapies .

Case Studies

A case study analysis highlighted the practical application of abarelix in clinical settings:

  • Case Study 1 : A 65-year-old male with advanced prostate cancer was treated with abarelix due to concerns about potential testosterone surges from agonist therapy. He achieved castrate levels within two days without experiencing any surge.
  • Case Study 2 : Another patient with similar conditions experienced significant reductions in prostate-specific antigen (PSA) levels within weeks of starting abarelix therapy, confirming its efficacy as an androgen deprivation strategy.

Propiedades

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHCGBCCWJPSQF-JOOIWXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H99ClN14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abarelix Acetate
Reactant of Route 2
Abarelix Acetate
Reactant of Route 3
Abarelix Acetate
Reactant of Route 4
Abarelix Acetate
Reactant of Route 5
Abarelix Acetate
Reactant of Route 6
Abarelix Acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.